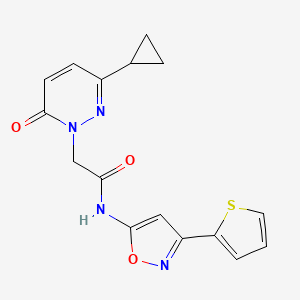

![molecular formula C17H13N3O5S B2374051 Ácido 2-[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamoyl]-5-nitrobenzoico CAS No. 685102-45-8](/img/structure/B2374051.png)

Ácido 2-[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamoyl]-5-nitrobenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

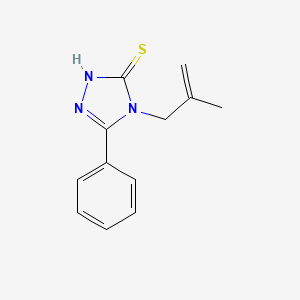

2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C17H13N3O5S and its molecular weight is 371.37. The purity is usually 95%.

BenchChem offers high-quality 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El núcleo de tetrahidro-1-benzotiofeno en este compuesto ha sido acilado, introduciendo grupos carbonilo α,β-insaturados y anillos heterocíclicos que contienen nitrógeno o azufre. Se sabe que estas modificaciones mejoran la actividad antitumoral . Los investigadores están investigando activamente su potencial como un nuevo agente quimioterapéutico.

Propiedades Antimicrobianas y Antifúngicas

Los sistemas de benzoseleno-fenopirimidina fusionados se sintetizaron haciendo reaccionar 2-amino-4,5,6,7-tetrahidrobenzo-1-selenofeno-3-carbonitrilo con este compuesto. Algunos de los nuevos derivados sintetizados se probaron para determinar su actividad antimicrobiana y antifúngica . Comprender su mecanismo de acción contra los patógenos es crucial para desarrollar tratamientos efectivos.

Síntesis de Heterociclos

Este compuesto se ha utilizado en la síntesis de sistemas heterocíclicos. Por ejemplo, reacciona con N-(trifenil-λ5-fosfanilideno)-4,5,6,7-tetrahidro-1-benzotiofeno-2-aminas para producir 5-aril (hetaril)-2-[(4,5,6,7-tetrahidro-1-benzotiofen-2-il)imino]furan-3(2H)-onas. La hidrólisis ácida de estos derivados de furano conduce a 4-aril (hetaril)-2-hidroxi-4-oxo-N-(4,5,6,7-tetrahidro-1-benzotiofen-2-il)but-2-enamidas . Estas vías sintéticas contribuyen al desarrollo de nuevos compuestos heterocíclicos.

Ensayos Bioquímicos y Estudios de Inhibición Enzimática

Los laboratorios emplean este compuesto en ensayos bioquímicos para estudiar la inhibición enzimática, las interacciones receptor-ligando y los procesos celulares. Su capacidad para modular enzimas o vías específicas puede conducir a avances terapéuticos.

En resumen, el ácido 2-[(3-ciano-4,5,6,7-tetrahidro-1-benzotiofen-2-il)carbamoyl]-5-nitrobenzoico es prometedor en diversos campos científicos. Los investigadores continúan explorando sus aplicaciones multifacéticas, y su andamiaje químico único ofrece amplias oportunidades para el descubrimiento y la innovación . Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Mecanismo De Acción

Target of Action

The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets (JNK2 and JNK3 kinases) through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have downstream effects on a variety of cellular processes.

Result of Action

The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases, leading to changes in the MAPK signaling pathway . This can affect a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Propiedades

IUPAC Name |

2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S/c18-8-13-10-3-1-2-4-14(10)26-16(13)19-15(21)11-6-5-9(20(24)25)7-12(11)17(22)23/h5-7H,1-4H2,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXBOYWOCRRNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)

![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)

![1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione](/img/structure/B2373976.png)

![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)

![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)